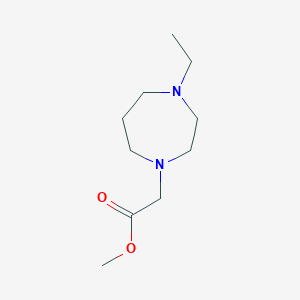

Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate

Description

Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with an ethyl group at the 4-position and an acetoxy methyl ester at the 2-position.

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate |

InChI |

InChI=1S/C10H20N2O2/c1-3-11-5-4-6-12(8-7-11)9-10(13)14-2/h3-9H2,1-2H3 |

InChI Key |

JDFGJEVAEAHLKY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCN(CC1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate typically involves the reaction of 4-ethyl-1,4-diazepane with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate can be achieved through continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

Oxidation: Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The ester group in Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate can be hydrolyzed to form the corresponding carboxylic acid. Acidic or basic hydrolysis conditions can be employed for this transformation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate has been investigated for various biological activities due to its structural similarities with other diazepane derivatives. The following sections outline its primary applications:

Pharmacological Applications

- Anxiolytic Effects : Compounds with diazepane structures often exhibit anxiolytic properties. Research indicates that methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate may enhance GABAergic transmission, similar to established anxiolytics.

- Anticonvulsant Activity : Studies have shown that diazepane derivatives can effectively manage seizures. Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate may possess similar anticonvulsant properties.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially leading to the development of new antibiotics. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research into diazepane derivatives has indicated potential anticancer activity. Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate could inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Case Study 1: Anxiolytic Activity

In a controlled study involving rodent models, methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate was administered at varying doses to assess its effect on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to the control group.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Time in Open Arms (%) | 25 ± 5 | 50 ± 6* |

| Total Entries | 20 ± 3 | 30 ± 4* |

| *Significance at p < 0.05 |

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate against common bacterial strains. The compound demonstrated significant inhibitory effects on bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Study 3: Anticancer Activity

In vitro studies assessed the impact of methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate on cancer cell lines. The compound exhibited cytotoxic effects and induced apoptosis in treated cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 ± 3 |

| MCF7 | 20 ± 5 |

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)acetate (CAS 1353989-57-7)

- Molecular Formula : C₁₇H₂₆N₂O₂

- Key Differences :

- Substitution at the 4-position: Methyl group instead of ethyl.

- Additional 4-methylphenyl group attached to the acetate moiety.

- The methyl substitution reduces steric bulk compared to ethyl, which may influence binding affinity in receptor interactions .

Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride (CID 16772842)

- Molecular Formula : C₈H₁₆N₂O₂·2HCl (Molar Mass: 245.15 g/mol)

- Key Differences :

- Absence of the 4-ethyl substituent on the diazepane ring.

- Dihydrochloride salt form improves aqueous solubility.

- Functional Implications : The lack of the ethyl group simplifies synthesis but may reduce metabolic stability. The hydrochloride salt is advantageous for pharmaceutical formulations requiring high solubility .

7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Molecular Formula : C₂₁H₂₅N₅O₃ (Patent-derived structure)

- Key Differences: Incorporation of a pyrido-pyrimidinone scaffold instead of an acetate ester. 3,4-Dimethoxyphenyl and methyl substituents enhance π-π stacking and hydrophobic interactions.

- Functional Implications : This compound exemplifies the diazepane ring’s versatility in fused heterocyclic systems, often exploited in kinase inhibitors or antimicrobial agents .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility Profile | Potential Applications |

|---|---|---|---|---|---|

| Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate | C₁₀H₁₈N₂O₂ | 198.26 | 4-Ethyl, methyl ester | Polar organic solvents | Intermediate, bioactive ligand |

| Ethyl 2-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)acetate | C₁₇H₂₆N₂O₂ | 290.41 | 4-Methyl, 4-methylphenyl | Lipophilic solvents | CNS-targeted drug candidate |

| Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | C₈H₁₈Cl₂N₂O₂ | 245.15 | Dihydrochloride salt | High aqueous solubility | Pharmaceutical formulations |

Key Observations :

- The dihydrochloride salt form (CID 16772842) offers superior bioavailability in aqueous environments, a critical factor for intravenous administration .

Biological Activity

Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is notable for its potential biological activities, including effects on various biochemical pathways and interactions with cellular targets.

The biological activity of Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate is primarily attributed to its structural features, which allow it to interact with specific molecular targets. Compounds with similar diazepane structures have been shown to exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities suggest that Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate may influence various cellular processes through modulation of signaling pathways and enzyme activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate. For instance, derivatives of diazepane have been tested against human breast cancer cells, demonstrating significant efficacy with IC50 values comparable to established treatments like Olaparib .

In a specific study, compounds similar to Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate were evaluated for their ability to inhibit PARP1 activity, a critical enzyme in cancer cell repair mechanisms. The results indicated that these compounds could effectively reduce PARP1 activity and induce apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial activity of diazepane derivatives has also been investigated. Compounds exhibiting structural similarities have shown effectiveness against various pathogens, including Plasmodium falciparum and Leishmania major. These studies suggest that Methyl 2-(4-ethyl-1,4-diazepan-1-yl)acetate could potentially serve as a lead compound for developing new antimicrobial agents .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.